5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
Overview
Description
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C12H10F2N2 . It has a molecular weight of 220.22 g/mol .
Synthesis Analysis
The synthesis of this compound involves a hydrogenation process. In one method, the nitro analogue of the compound is hydrogenated in the presence of a 2 wt% catalyst (Pd-C) at 40 psig H2 . The reaction is exothermic and results in an average temperature rise of 15°C. After the hydrogenation, di-t-butyl dicarbonate is added and the reaction is stirred at room temperature until conversion is complete .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones . It can also react with aldehydes in the presence of acetic acid and sodium cyanoborohydride .It is stored at 4°C . The boiling point and linear structure formula are not specified in the search results .
Scientific Research Applications
Synthesis and Chemical Reactions
- A study detailed the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its potential in the production of complex fluorinated compounds which could have applications in pharmaceuticals and agrochemicals (Zissimou & Koutentis, 2017).
Biological Activity
- Research on pyrimidine derivatives linked with morpholinophenyl groups, including compounds related to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine, found significant larvicidal activity, indicating potential applications in developing new insecticides or mosquito control agents (Gorle et al., 2016).
Material Science
- Fluorinated polyimides, synthesized from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for use in high-performance polymers for aerospace, electronics, and coatings industries (Xie et al., 2001).
Optoelectronics
- A study on the synthesis and application of fluorinated benzene-1,2-diamine derivatives in organic light emitting diodes (OLEDs) suggests that these compounds can improve device efficiency and stability, highlighting their importance in the development of next-generation displays and lighting (Braveenth et al., 2021).
Fluorination Techniques
- The development of a simple method for direct fluorination of iodotriazoles using a compound similar to this compound demonstrates advancements in fluorination techniques, which are crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals (Wang et al., 2015).
Advanced Materials
- Research into the synthesis and characterization of conducting copolymers involving thiophene derivatives showcases the electrical properties of materials derived from fluorinated benzene diamines, suggesting their potential in electronics and energy storage applications (Turac et al., 2014).
Safety and Hazards
The safety information for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine indicates that it has the signal word 'Warning’ . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWJRIGIGAGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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